molecular formula C16H18BrN3O2 B11155235 1-[(5-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxamide

1-[(5-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxamide

Cat. No.: B11155235
M. Wt: 364.24 g/mol
InChI Key: YBIUEOIEPFHXKS-UHFFFAOYSA-N
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Description

1-[(5-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-[(5-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method involves the reaction of 5-bromoindole with acetic anhydride to form 5-bromo-1H-indol-1-yl acetate. This intermediate is then reacted with piperidine-4-carboxamide under specific conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like toluene or acetonitrile .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[(5-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The bromine atom in the indole ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-[(5-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(5-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to the inhibition of certain cellular processes, such as cell proliferation in cancer cells or viral replication in infected cells . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-[(5-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxamide can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C16H18BrN3O2

Molecular Weight

364.24 g/mol

IUPAC Name

1-[2-(5-bromoindol-1-yl)acetyl]piperidine-4-carboxamide

InChI

InChI=1S/C16H18BrN3O2/c17-13-1-2-14-12(9-13)5-8-20(14)10-15(21)19-6-3-11(4-7-19)16(18)22/h1-2,5,8-9,11H,3-4,6-7,10H2,(H2,18,22)

InChI Key

YBIUEOIEPFHXKS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CN2C=CC3=C2C=CC(=C3)Br

Origin of Product

United States

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